Cas no 89283-49-8 (2-Chloro-N-methyl-5-nitropyrimidin-4-amine)
2-Chloro-N-methyl-5-nitropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-methyl-5-nitropyrimidin-4-amine
- (2-Chloro-5-nitro-pyrimidin-4-yl)-methyl-amine
- 4-Pyrimidinamine, 2-chloro-N-methyl-5- nitro-
- SCHEMBL4867295
- 2-Chloro-4-(methylamino)-5-nitropyrimidine
- CS-0045735
- BDBM50461121
- CHEMBL4226348
- AB42030
- A843117
- AKOS000320554
- MFCD07440210
- POTFNHOCCZSOOA-UHFFFAOYSA-N
- 2-chloro-N-methyl-5-nitro-4-pyrimidinamine
- 2-chloro-N-methyl-5-nitro-pyrimidin-4-amine;2-Chloro-4-(methylamino)-5-nitropyrimidine
- F2124-0142
- N-(2-chloro-5-nitro-4-pyrimidinyl)-N-methylamine
- EN300-238059
- 2-chloro-4-methylamino-5-nitropyrimidine
- 2-chloro-4-(methyl-amino)-5-nitropyrimidine
- 2-chloro-4-methylamino-5-nitro-pyrimidine
- 89283-49-8
- DTXSID60428069
- SY038666
-
- MDL: MFCD07440210
- Inchi: 1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9)
- InChI Key: POTFNHOCCZSOOA-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)NC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 188.0101031g/mol
- Monoisotopic Mass: 188.0101031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 414.2±30.0 °C at 760 mmHg
- Flash Point: 204.3±24.6 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Chloro-N-methyl-5-nitropyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-methyl-5-nitropyrimidin-4-amine Pricemore >>
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| TRC | C385113-10mg |
(2-Chloro-5-nitro-pyrimidin-4-yl)-methyl-amine |
89283-49-8 | 10mg |
$ 50.00 | 2022-06-06 |
2-Chloro-N-methyl-5-nitropyrimidin-4-amine Suppliers
2-Chloro-N-methyl-5-nitropyrimidin-4-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-Chloro-N-methyl-5-nitropyrimidin-4-amine
Introduction to 2-Chloro-N-methyl-5-nitropyrimidin-4-amine (CAS No. 89283-49-8)
2-Chloro-N-methyl-5-nitropyrimidin-4-amine, with the CAS number 89283-49-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in various biological processes, including nucleic acid synthesis and cell signaling. The unique chemical structure of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine makes it a valuable candidate for the development of novel therapeutic agents.
The molecular formula of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is C6H6ClN3O2, and its molecular weight is approximately 193.58 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a methylamino group at the 4-position. These functional groups contribute to the compound's reactivity and potential biological activity.
In recent years, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of antiviral and anticancer agents. The nitro group in the molecule can be reduced to an amino group, which can then be further modified to create a wide range of bioactive compounds. This versatility makes 2-Chloro-N-methyl-5-nitropyrimidin-4-amine an attractive starting material for medicinal chemists.
The biological activity of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has been explored in several studies. Research published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of viral replication. Specifically, it has shown promise in inhibiting the replication of RNA viruses, such as influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis, thereby reducing viral load and mitigating disease severity.
Beyond antiviral applications, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research found that certain derivatives of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine exhibited potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
The synthetic route for producing 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is well-documented in the literature. One common method involves the reaction of 2-chloro-5-nitropyrimidine with methylamine under appropriate conditions. This reaction typically proceeds via nucleophilic substitution at the 4-position of the pyrimidine ring, followed by protonation to form the final product. The purity and yield of the synthesized compound can be optimized by carefully controlling reaction parameters such as temperature, solvent choice, and reaction time.
In addition to its therapeutic potential, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine has also been studied for its use as a probe molecule in biochemical assays. Its unique electronic properties make it suitable for labeling and detecting specific biomolecules, such as proteins and nucleic acids. This application has significant implications for diagnostic and research purposes, where precise detection and quantification are crucial.
The safety profile of 2-Chloro-N-methyl-5-nitropyrimidin-4-amine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-Chloro-N-methyl-5-nitropyrimidin-4-amine (CAS No. 89283-49-8) is a versatile compound with promising applications in antiviral and anticancer therapy. Its unique chemical structure and biological activity make it a valuable tool for medicinal chemists and pharmaceutical researchers. Ongoing studies continue to explore its full potential, paving the way for new therapeutic advancements in the future.
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